Cas no 1414960-66-9 ((S)-But-3-yn-2-amine hydrochloride)
(S)-But-3-yn-2-amine hydrochloride Chemical and Physical Properties
Names and Identifiers
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- (S)-But-3-yn-2-amine hydrochloride
- (S)-1-Methyl-prop-2-ynylamine hydrochloride
- 3-Butyn-2-amine, hydrochloride (1:1), (2S)-
- MFCD22689211
- 1414960-66-9
- CS-0147130
- (2S)-but-3-yn-2-amine;hydrochloride
- AKOS025287435
- (S)-But-3-yn-2-aminehydrochloride
- F31055
- (2S)-but-3-yn-2-amine hydrochloride
- (S)-But-3-yn-2-amine HCl
- BS-21447
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- MDL: MFCD22689211
- Inchi: 1S/C4H7N.ClH/c1-3-4(2)5;/h1,4H,5H2,2H3;1H/t4-;/m0./s1
- InChI Key: YSJBFJIMQKWSDK-WCCKRBBISA-N
- SMILES: Cl.N[C@H](C#C)C
Computed Properties
- Exact Mass: 105.0345270g/mol
- Monoisotopic Mass: 105.0345270g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 6
- Rotatable Bond Count: 0
- Complexity: 57.3
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 26Ų
(S)-But-3-yn-2-amine hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | MY0387-5g |
(S)-but-3-yn-2-amine hydrochloride |
1414960-66-9 | 95% | 5g |
$1395 | 2023-09-07 | |
| TRC | B754508-10mg |
(S)-But-3-yn-2-amine Hydrochloride |
1414960-66-9 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B754508-50mg |
(S)-But-3-yn-2-amine Hydrochloride |
1414960-66-9 | 50mg |
$ 160.00 | 2022-06-06 | ||
| TRC | B754508-100mg |
(S)-But-3-yn-2-amine Hydrochloride |
1414960-66-9 | 100mg |
$ 250.00 | 2022-06-06 | ||
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1152S-1g |
(S)-1-Methyl-prop-2-ynylamine hydrochloride |
1414960-66-9 | 97% | 1g |
6767.38CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1152S-5g |
(S)-1-Methyl-prop-2-ynylamine hydrochloride |
1414960-66-9 | 97% | 5g |
25424.31CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1152S-500mg |
(S)-1-Methyl-prop-2-ynylamine hydrochloride |
1414960-66-9 | 97% | 500mg |
3807.71CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1152S-250mg |
(S)-1-Methyl-prop-2-ynylamine hydrochloride |
1414960-66-9 | 97% | 250mg |
2332.12CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1152S-100mg |
(S)-1-Methyl-prop-2-ynylamine hydrochloride |
1414960-66-9 | 97% | 100mg |
1594.32CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1152S-50mg |
(S)-1-Methyl-prop-2-ynylamine hydrochloride |
1414960-66-9 | 97% | 50mg |
1221.18CNY | 2021-05-07 |
(S)-But-3-yn-2-amine hydrochloride Suppliers
(S)-But-3-yn-2-amine hydrochloride Related Literature
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
Additional information on (S)-But-3-yn-2-amine hydrochloride
Chemical Profile of (S)-But-3-yn-2-amine Hydrochloride (CAS No. 1414960-66-9)
(S)-But-3-yn-2-amine hydrochloride, identified by its CAS number 1414960-66-9, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of amine derivatives, featuring a propargylamine backbone with a chiral center at the second carbon atom, making it an enantiomerically pure substance. The hydrochloride salt form enhances its solubility in aqueous solutions, facilitating its use in various biochemical and pharmacological applications.
The molecular structure of (S)-But-3-yn-2-amine hydrochloride consists of a propargyl group (-C≡CH) attached to an amine functional group (-NH₂), which is further protonated to form the hydrochloride salt. This structural configuration imparts unique reactivity and binding properties, making it a valuable intermediate in the synthesis of more complex molecules. The chiral center at the second carbon atom ensures that the compound exists as a single enantiomer, which is critical for applications where stereoselectivity is paramount.
In recent years, there has been growing interest in the development of novel pharmaceutical agents derived from propargylamine scaffolds. The chiral nature of (S)-But-3-yn-2-amine hydrochloride has been exploited in the synthesis of biologically active compounds, particularly in the realm of protease inhibitors and kinase inhibitors. These inhibitors are crucial in the treatment of various diseases, including cancer and inflammatory disorders. The propargyl group provides a versatile handle for further functionalization, allowing chemists to design molecules with tailored pharmacokinetic properties.
One of the most compelling aspects of (S)-But-3-yn-2-amine hydrochloride is its role as a building block in drug discovery. Its ability to undergo various chemical transformations, such as Suzuki-Miyaura cross-coupling reactions and Buchwald-Hartwig amination reactions, makes it an indispensable reagent in synthetic organic chemistry. These reactions enable the construction of complex heterocyclic structures, which are frequently found in biologically active molecules. The hydrochloride salt form also enhances its compatibility with high-throughput screening platforms, facilitating rapid hit identification and lead optimization.
The pharmacological potential of derivatives of (S)-But-3-yn-2-amine hydrochloride has been explored in several preclinical studies. Researchers have demonstrated that propargylamine-based compounds can modulate enzyme activity and receptor binding with high specificity. For instance, derivatives of this compound have shown promise in inhibiting Janus kinases (JAKs), which are implicated in autoimmune diseases and leukemias. The enantiopure nature of (S)-But-3-yn-2-amine hydrochloride ensures that these interactions are stereospecifically controlled, minimizing off-target effects and enhancing therapeutic efficacy.
The synthesis of (S)-But-3-yn-2-amine hydrochloride itself is an elegant example of modern organic synthesis techniques. The chiral center is typically introduced via asymmetric hydrogenation or enzymatic resolution methods, ensuring high enantiomeric purity. These methods align with the growing emphasis on green chemistry principles, where sustainable and efficient synthetic routes are prioritized. The availability of this compound as a commercial product underscores its importance in industrial-scale drug development programs.
The solubility profile of the hydrochloride salt form of (S)-But-3-yn-2-amino acid hydrochloride is another key advantage for pharmaceutical applications. Good solubility is essential for oral bioavailability and intravenous administration, making this compound suitable for formulation into various dosage forms. Additionally, its stability under standard storage conditions ensures that it remains viable for extended periods, reducing waste and costs associated with pharmaceutical production.
In conclusion, (S)-But--yne--amine hydrochloride (CAS No. 1414960--66--9) represents a versatile and valuable compound in pharmaceutical chemistry. Its unique structural features, combined with its enantiopure nature, make it an excellent candidate for further derivatization and application in drug discovery programs targeting diverse therapeutic areas. As research continues to uncover new biological targets and synthetic methodologies, compounds like this will undoubtedly play a pivotal role in shaping the future of medicinal chemistry.
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